molecular formula C25H27NO6S B11164639 (7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl) 2-[(4-methylphenyl)sulfonylamino]pentanoate

(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl) 2-[(4-methylphenyl)sulfonylamino]pentanoate

Cat. No.: B11164639
M. Wt: 469.6 g/mol
InChI Key: TZHRKWDFHIFUQF-UHFFFAOYSA-N
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Description

The compound (7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl) 2-[(4-methylphenyl)sulfonylamino]pentanoate is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that combines a chromen ring system with a sulfonylamino pentanoate moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl) 2-[(4-methylphenyl)sulfonylamino]pentanoate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the chromen ring system: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the sulfonylamino group: This step involves the reaction of the chromen derivative with a sulfonyl chloride in the presence of a base.

    Esterification: The final step involves the esterification of the intermediate with 2-[(4-methylphenyl)sulfonylamino]pentanoic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and esterification steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

The compound (7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl) 2-[(4-methylphenyl)sulfonylamino]pentanoate can undergo various chemical reactions, including:

    Oxidation: The chromen ring system can be oxidized to introduce additional functional groups.

    Reduction: The carbonyl group in the chromen ring can be reduced to form alcohol derivatives.

    Substitution: The sulfonylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include hydroxylated derivatives of the chromen ring.

    Reduction: Alcohol derivatives of the chromen ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery.

    Medicine: Potential therapeutic applications could include anti-inflammatory or anticancer properties.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl) 2-[(4-methylphenyl)sulfonylamino]pentanoate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The chromen ring system may interact with enzymes or receptors, while the sulfonylamino group could enhance binding affinity or specificity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl) 2-[(4-chlorophenyl)sulfonylamino]pentanoate
  • (7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl) 2-[(4-fluorophenyl)sulfonylamino]pentanoate

Uniqueness

The uniqueness of (7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl) 2-[(4-methylphenyl)sulfonylamino]pentanoate lies in its specific combination of functional groups, which may confer unique chemical and biological properties

Properties

Molecular Formula

C25H27NO6S

Molecular Weight

469.6 g/mol

IUPAC Name

(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl) 2-[(4-methylphenyl)sulfonylamino]pentanoate

InChI

InChI=1S/C25H27NO6S/c1-4-6-20(26-33(29,30)17-11-9-15(2)10-12-17)25(28)32-22-14-16(3)13-21-23(22)18-7-5-8-19(18)24(27)31-21/h9-14,20,26H,4-8H2,1-3H3

InChI Key

TZHRKWDFHIFUQF-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)OC1=CC(=CC2=C1C3=C(CCC3)C(=O)O2)C)NS(=O)(=O)C4=CC=C(C=C4)C

Origin of Product

United States

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